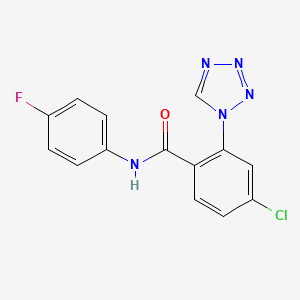
4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide, also known as TAK-915, is a small molecule compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. This compound has been extensively studied in various scientific research applications to understand its mechanism of action and its biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to work by enhancing the activity of certain neurotransmitters in the brain, including acetylcholine and dopamine. 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to bind to a specific subtype of the muscarinic acetylcholine receptor, known as the M1 receptor, which is involved in cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide has also been shown to have other biochemical and physiological effects. For example, 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to increase the release of certain neurotransmitters in the brain, including acetylcholine and glutamate. Additionally, 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to increase the expression of certain genes involved in neuronal function and plasticity.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide in lab experiments is that it has been extensively studied in preclinical models and has shown promising results in improving cognitive function. Additionally, 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of using 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret certain results.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide. One area of interest is in further understanding its mechanism of action and how it interacts with specific neurotransmitter systems in the brain. Additionally, future studies could investigate the potential of 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide as a treatment for other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Finally, future studies could investigate the potential of 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide in combination with other cognitive-enhancing drugs or therapies.
合成法
The synthesis of 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-chloro-2-nitroaniline with 4-fluorobenzoyl chloride in the presence of a base to form the intermediate compound 4-chloro-N-(4-fluorophenyl)-2-nitrobenzamide. This intermediate compound is then reacted with sodium azide in the presence of a reducing agent to form the final product, 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide.
科学的研究の応用
4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide has been extensively studied in various scientific research applications to understand its potential as a treatment for cognitive disorders. In preclinical studies, 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 4-chloro-N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to enhance the activity of certain neurotransmitters in the brain, which may contribute to its cognitive-enhancing effects.
特性
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-9-1-6-12(13(7-9)21-8-17-19-20-21)14(22)18-11-4-2-10(16)3-5-11/h1-8H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCKMHKIWZCWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6039698.png)
![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6039717.png)
![2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6039725.png)
![1-methyl-4-((1E)-3-oxo-3-{2-[5-(1-pyrrolidinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}-1-propen-1-yl)-1H-pyrazole](/img/structure/B6039732.png)
![5-(4-methoxyphenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6039742.png)
![6-(4-ethylphenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6039744.png)

![N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6039750.png)
![5-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6039757.png)
![2-[4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6039760.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide trifluoroacetate](/img/structure/B6039782.png)
![4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6039788.png)
![6-acetyl-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6039790.png)